Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
“Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. The carbonyl group attached to the thiazepane ring and the benzoate ester group suggest that this compound might have been synthesized from a carboxylic acid precursor .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiazepane rings, along with the carbonyl and ester groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the carbonyl group, and the ester group. Furan rings are known to undergo reactions such as electrophilic aromatic substitution . The carbonyl group could be involved in nucleophilic addition reactions, and the ester could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Facile Synthesis and Chemical Reactivity
Research demonstrates the synthesis and potential applications of compounds related to "Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate". For instance, the work by Koza et al. (2013) on the synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan and related derivatives showcases innovative pathways in organic chemistry. These pathways involve regiospecific transformations, intramolecular cyclizations, and reactions leading to a variety of functionalized molecules, which could be pivotal for further chemical synthesis and pharmaceutical applications (Koza et al., 2013).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, synthesized through reactions involving furan compounds, have been evaluated for their antinociceptive and anti-inflammatory properties. This research, conducted by Selvam et al. (2012), underscores the therapeutic potential of furan derivatives in pain and inflammation management, pointing towards the medicinal chemistry applications of compounds like "Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate" (Selvam et al., 2012).
Material Science and Polymer Chemistry
Furan and benzochalcogenodiazole-based polymers, developed through a donor–acceptor approach, exhibit multichromic properties and low band gaps, as explored by İçli-Özkut et al. (2013). Such materials are promising for electronic and photonic applications, indicating the potential utility of "Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate" in developing novel materials with unique electronic properties (İçli-Özkut et al., 2013).
Catalysis and Synthetic Methodologies
The study by Shibahara et al. (2008) on ruthenium-catalyzed C-C bond-forming transfer hydrogenation illustrates the role of furan derivatives in catalytic processes. This research highlights how furan compounds can participate in efficient synthetic pathways, offering routes to complex molecules. Such methodologies are crucial for the synthesis of pharmaceuticals and fine chemicals, presenting "Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate" as a valuable building block in organic synthesis (Shibahara et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNFODAKLAVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate |
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